molecular formula C14H7ClO2 B052148 1-Chloroanthraquinone CAS No. 82-44-0

1-Chloroanthraquinone

Cat. No.: B052148
CAS No.: 82-44-0
M. Wt: 242.65 g/mol
InChI Key: BOCJQSFSGAZAPQ-UHFFFAOYSA-N
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Description

1-Chloroanthraquinone is an organic compound with the molecular formula C₁₄H₇ClO₂. It is a derivative of anthraquinone, where one hydrogen atom is replaced by a chlorine atom at the first position. This compound is known for its applications in the dye industry and as an intermediate in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroanthraquinone can be synthesized through several methods:

    Direct Chlorination: This method involves the direct chlorination of anthraquinone using chlorine gas. The reaction is typically carried out in a reaction tower with a built-in distributor at temperatures between 150 to 170 degrees Celsius.

    Chlorination with Chlorinating Reagents: Another method involves the use of chlorinating reagents such as benzene phosphorus dichloride and phenyl phosphonyl chloride.

Industrial Production Methods: Industrial production of this compound often employs the direct chlorination method due to its efficiency and high yield. The process involves large-scale reaction towers and precise control of reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

1-Chloroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloroanthracene-9,10-dione
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InChI

InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
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InChI Key

BOCJQSFSGAZAPQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl
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Molecular Formula

C14H7ClO2
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DSSTOX Substance ID

DTXSID7052571
Record name 1-Chloroanthraquinone
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Molecular Weight

242.65 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow powder; [MSDSonline]
Record name 1-Chloroanthraquinone
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Boiling Point

Sublimes
Record name 1-CHLOROANTHRAQUINONE
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Solubility

INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents
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Vapor Pressure

0.00000087 [mmHg]
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Color/Form

YELLOW NEEDLES FROM TOLUENE OR ALCOHOL

CAS No.

82-44-0, 26264-07-3
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Melting Point

162 °C
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Synthesis routes and methods I

Procedure details

1,200 l of 10% strength sodium chlorate solution are added in the course of 4 hours to 150 kg of anthraquinone-2-sulphonic acid (Na salt), (produced according to Ullmann, Encyclopadie der technischen Chemie (Encyclopaedia of Industrial Chemistry), 4th Edition, Volume 7, page 589; Bios Final Report 1484) with 90 kg of potassium chloride in 2,745 l of water and 255 l of sulphuric acid (96%) at 100° C. in an enamelled 6 m3 kettle, while stirring (30- 40 revolutions per minute) and the mixture is stirred for a further 5 hours at 100° C. The mixture is filtered at 80° C. through a filter press, the material on the filter is washed with hot water until the filtrate gives a neutral reaction and the filter cake is dried, 2-Chloroanthraquinone of the following composition: about 3% of anthraquinone, about 95% of 2-chloroanthraquinone, about 1% of 1-chloroanthraquinone and about 1% of insoluble matter is obtained.
Quantity
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90 kg
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255 L
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Yield
3%

Synthesis routes and methods II

Procedure details

1,400 g of a 93% pure 1-chloroanthraquinone, produced from anthraquinone-1-sulphonic acid by exchanging the sulpho group by chlorine according to Fischer (Ullmann's Encyklopaedie der technischen Chemie (Ullmann's Encyclopaedia of Industrial Chemistry), 4th Edition, Volume 7, Example 1, page 589 (1973)) and contaminated with 0.5% of anthraquinone, 2.0% of 1,6- and 1,7-dichloroanthraquinone, 2.5% of 1,5- and 1,8-dichloroanthraquinone and 2.0% of other compounds, are employed in the flask of the test installation (according to Example 1). At an absolute pressure at the top of 20 mm Hg and a reflux ratio R/T= 4/1, highly pure 1-chloroanthraquinone (>99% pure) is obtained:
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Name
1,6- and 1,7-dichloroanthraquinone
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1,5- and 1,8-dichloroanthraquinone
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other compounds
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Synthesis routes and methods III

Procedure details

A mixture of 25 parts of 4-chloroanthraquinone-1-carboxylic acid, 180 parts of N-methylpyrrolidone, 4 parts of copper(I) oxide and 3 parts of o-phenanthroline hydrochloride is heated for two hours at 150°C. The mixture is poured onto ice and the precipitate formed is suction filtered. After the filter cake has been dissolved in 100 parts of concentrated sulfuric acid and reprecipitated with 300 parts of water, filtered and dried in vacuo at 80°C there are isolated 19 parts (90.5% of theory) of 1-chloroanthraquinone having a melting point of 156° to 158°C.
[Compound]
Name
25
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Name
o-phenanthroline hydrochloride
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Yield
90.5%

Synthesis routes and methods IV

Procedure details

A mixture of 20 parts of 4-chloroanthraquinone-1-carboxylic acid, 200 parts of dimethylformamide and 3 parts of copper (I) oxide is heated for four hours at 150°C. The end product is precipitated by pouring the mixture into 400 parts of water and filtered. 14 parts (83.4% of theory) of 1-chloroanthraquinone is obtained having a melting point of 154° to 157°C.
[Compound]
Name
20
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Yield
83.4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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